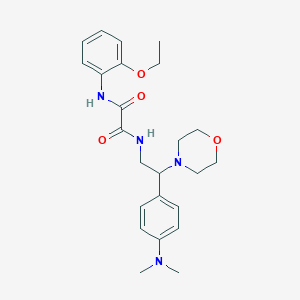

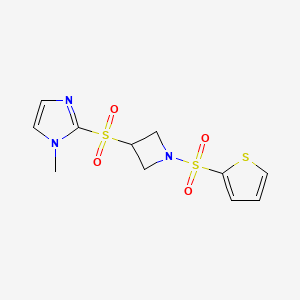

3-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential application in drug development. It is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Applications De Recherche Scientifique

Organic Synthesis and Heterocyclic Chemistry

Research has shown the utility of related pyridine derivatives in organic synthesis, particularly in the synthesis of heterocyclic compounds. For instance, the reactivity of substituted pyridines has been explored for deprotonation and subsequent trapping with electrophiles, leading to the synthesis of 2,3-disubstituted pyridines (Bonnet et al., 2001). Similarly, the preparation of dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives through reactions of 3-aminopyridine demonstrates the versatility of pyridine derivatives in synthesizing a wide range of heterocyclic compounds (Hafiz et al., 2011).

Catalysis and Solar Energy Conversion

Pyridine derivatives have found significant applications in the field of catalysis and solar energy. A study on pyridine derivatives as additives in bromide/tribromide electrolyte for dye-sensitized solar cells (DSSCs) highlights their impact on improving energy conversion efficiency by enhancing the open circuit voltage and short circuit density (Bagheri et al., 2015). Additionally, ruthenium complexes containing pyridine rings have been synthesized for use in DSSCs, with modifications to the pyridine ligands leading to improved optical properties and device performance (Dragonetti et al., 2012).

Material Science and Polymer Chemistry

The synthesis of poly(1,4-phenylenevinylenes) containing carboxyl groups via ring-opening metathesis polymerization (ROMP) of dicarboxybarrelenes showcases the application of pyridine and related derivatives in material science, particularly in creating luminescent materials and polymers with enhanced solubility and photoluminescence properties (Wagaman & Grubbs, 1997).

Antiviral Research

Furthermore, certain pyridine derivatives have been evaluated for their antiviral activities, offering a pathway for the development of novel therapeutic agents. For instance, the synthesis and evaluation of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-ones and their derivatives have demonstrated promising antiviral activity against H5N1 avian influenza virus (Flefel et al., 2014).

Propriétés

IUPAC Name |

3-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3OS/c1-13(2,3)10-6-9(14(15,16)17)8(7-18)12(20-10)22-5-4-11(19)21/h6H,4-5H2,1-3H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTDIIQDDWECFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2863176.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B2863177.png)

![N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2863179.png)

![Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2863180.png)

![Ethyl 1-[(4-fluorophenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2863181.png)

![N,N-dimethyl-4-{[(naphthalen-2-yloxy)acetyl]amino}benzamide](/img/structure/B2863182.png)

![3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2863187.png)